

Technical Guide: Chlozolate – Chemical Structure, Properties, and Analytical Profiling

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Compound of Interest

Compound Name: Chlozolate

CAS No.: 72391-46-9

Cat. No.: B1210285

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Part 1: Executive Summary & Classification

Chlozolate (CAS: 84332-86-5) is a synthetic dicarboximide fungicide, historically utilized for the control of *Botrytis* and *Sclerotinia* species in agriculture. While largely obsolete in commercial agriculture due to regulatory bans (e.g., EU Regulation 2076/2002) driven by toxicological concerns, it remains a critical reference standard in environmental toxicology and endocrine disruption research.

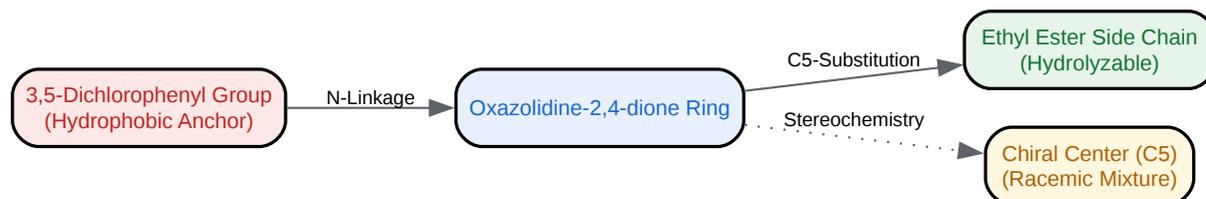
Structurally, it is an N-(3,5-dichlorophenyl) oxazolidine-2,4-dione. Its toxicological significance lies in its degradation into 3,5-dichloroaniline (3,5-DCA), a persistent environmental pollutant and a known nephrotoxin with anti-androgenic potential. This guide details its chemical architecture, synthesis pathways, and validated analytical protocols for detection in complex matrices.

Part 2: Chemical Architecture & Physicochemical Properties

Chlozolate exists as a racemic mixture due to the chiral center at the C5 position of the oxazolidine ring. The molecule is characterized by a 3,5-dichlorophenyl moiety attached to the nitrogen of the oxazolidine-2,4-dione core.^{[1][2][3]}

Structural Visualization

The following diagram illustrates the chemical structure and the stereogenic center responsible for its enantiomeric forms.



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Caption: Modular structural analysis of **Chlozolinat** highlighting the N-phenyl linkage and hydrolyzable ester functionality.

Physicochemical Data Table

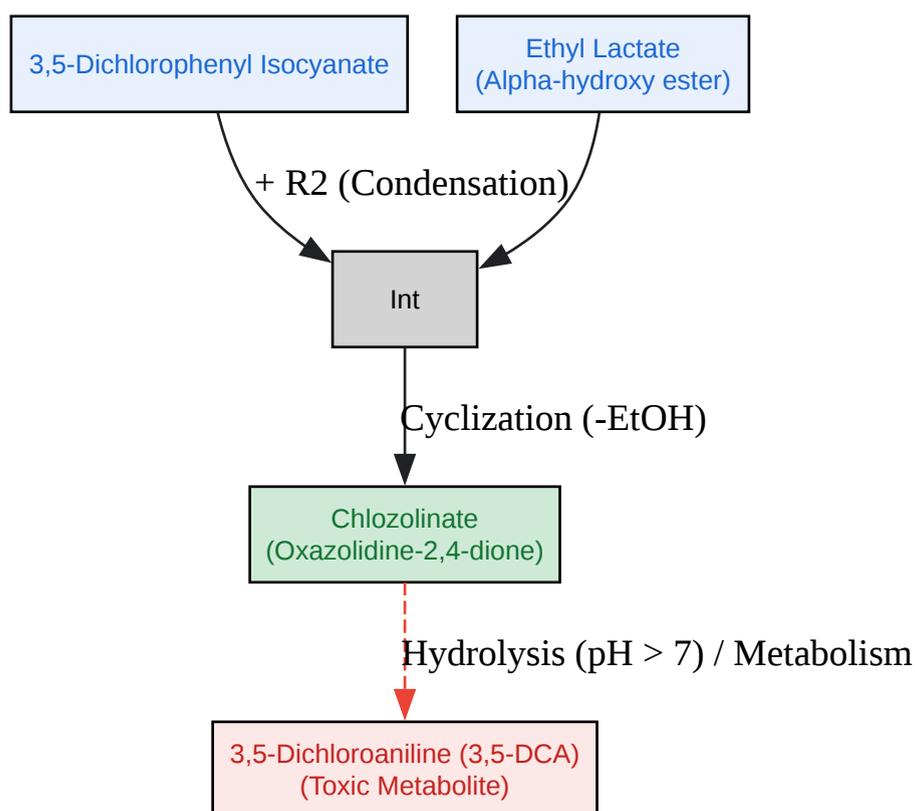
Property	Value	Context
IUPAC Name	Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate	Official nomenclature
CAS Number	84332-86-5	Primary identifier
Molecular Formula	C ₁₃ H ₁₁ Cl ₂ NO ₅	-
Molecular Weight	332.14 g/mol	-
Physical State	White, odorless solid	Pure standard
Melting Point	110 – 114 °C	-
Solubility (Water)	~2 mg/L (25 °C)	Low aqueous solubility (Lipophilic)
Log Pow	3.15	Indicates potential for bioaccumulation
Vapor Pressure	1.3 x 10 ⁻⁵ Pa (25 °C)	Low volatility
Stability	Hydrolyzes at pH > 7	Unstable in basic conditions

Part 3: Synthesis & Degradation Pathways

Understanding the synthesis provides insight into potential impurities, while the degradation pathway highlights the primary toxicological risks.

Synthetic Route (Industrial Logic)

The synthesis typically involves the cyclization of a phenyl isocyanate derivative with an alpha-hydroxy ester. This route ensures the formation of the oxazolidine-2,4-dione core.



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Caption: Synthesis via isocyanate condensation and subsequent environmental degradation to 3,5-DCA.

Mechanism of Action & Toxicity

- Fungicidal Mode: **Chlozolinat** acts by interfering with osmotic signal transduction (osmoregulation) in fungi, leading to cell collapse. It also induces lipid peroxidation.

- Toxicological Concern: In mammals and the environment, **Chlozolin** rapidly hydrolyzes to 3,5-dichloroaniline (3,5-DCA).
 - 3,5-DCA is a nephrotoxin and a suspected endocrine disruptor (anti-androgenic), sharing a mechanism with Vinclozolin.
 - Photolysis: The compound degrades rapidly under UV light ($t_{1/2}$ ~25 hours in water), necessitating protection from light during analytical sample preparation.

Part 4: Analytical Methodologies

For research and monitoring, precise quantification is required. The following protocol is validated for food and environmental matrices using GC-MS/MS, which offers superior selectivity over HPLC-UV for this compound.

Sample Preparation: Citrate-Buffered QuEChERS

Standard: EN 15662 / AOAC 2007.01 Adapted

- Homogenization: Weigh 10 g of sample (e.g., fruit/vegetable matrix) into a 50 mL centrifuge tube.
- Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid.
- Salting Out: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-H-Citrate).
- Agitation: Shake vigorously for 1 min; Centrifuge at 3000 RCF for 5 min.
- Clean-up (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and MgSO₄. Note: Avoid C18 if analyzing for polar metabolites simultaneously.
- Filtration: Centrifuge and filter (0.2 µm PTFE) into a GC vial.

GC-MS/MS Instrumental Parameters

System: Agilent 7890/7000 or equivalent Triple Quadrupole

- Column: HP-5ms or DB-5ms (30 m × 0.25 mm, 0.25 µm film).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless, 250 °C.
- Oven Program: 70 °C (1 min) → 25 °C/min → 150 °C → 5 °C/min → 200 °C → 20 °C/min → 280 °C (hold 5 min).

MRM Transitions Table:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
331.0	259.0	15	Quantifier
331.0	188.0	25	Qualifier 1
331.0	214.0	20	Qualifier 2

Note: The molecular ion (M+) is often weak; fragmentation typically involves loss of the ester group.

HPLC-UV Alternative

For laboratories lacking MS capabilities, HPLC-UV is viable but less sensitive.

- Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile : Water (60:40 v/v).
- Wavelength: 207 nm (Max absorption) or 230 nm.
- Limit of Detection: ~0.05 mg/kg (compared to 0.005 mg/kg for GC-MS).

Part 5: Regulatory & Safety Context

- EU Status: Banned. **Chlozolinat**e was not included in Annex I of Directive 91/414/EEC (Decision 2000/626/EC) and all authorizations were withdrawn by 2002.

- MRLs (Maximum Residue Limits): Generally set at the Limit of Quantification (0.01 mg/kg) in the EU due to its non-approval status.
- Safety Handling:
 - H-Statements: H351 (Suspected of causing cancer), H317 (May cause allergic skin reaction), H411 (Toxic to aquatic life with long-lasting effects).
 - PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis or standard preparation.

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